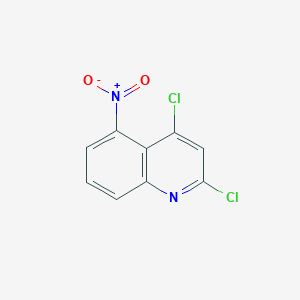
(+-)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate is an organic compound that belongs to the class of phenoxyalkanoic acid esters This compound is characterized by the presence of a chlorobenzyl group attached to a phenoxy moiety, which is further connected to a methylbutyrate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate typically involves the esterification of 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete esterification, followed by purification through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of (±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the ester group can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoic acid.
Reduction: 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanol.
Substitution: 2-(4-(4-hydroxybenzyl)phenoxy)-2-methylbutyrate (when hydroxide is the nucleophile).
Wissenschaftliche Forschungsanwendungen
(±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of (±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, thereby exerting its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate: This compound has a similar structure but with a benzoyl group instead of a benzyl group.
2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoic acid: The acid form of the ester.
2-Methyl-2-propanyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate: A related ester with a different alkyl group.
Uniqueness
(±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
71548-91-9 |
|---|---|
Molekularformel |
C19H21ClO3 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C19H21ClO3/c1-4-19(2,18(21)22-3)23-17-11-7-15(8-12-17)13-14-5-9-16(20)10-6-14/h5-12H,4,13H2,1-3H3 |
InChI-Schlüssel |
PVKLQBZRXYIJTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)OC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


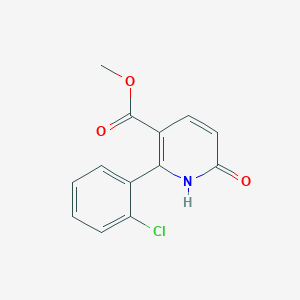

![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)



![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)

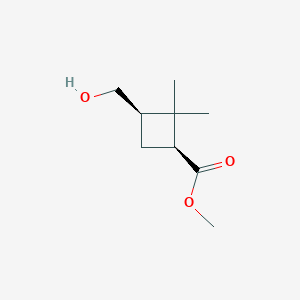

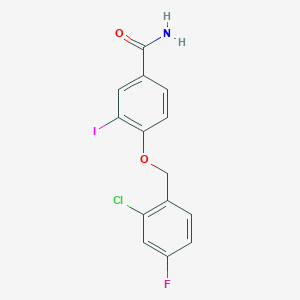
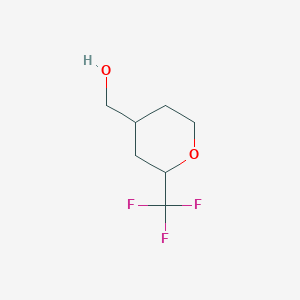
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)
